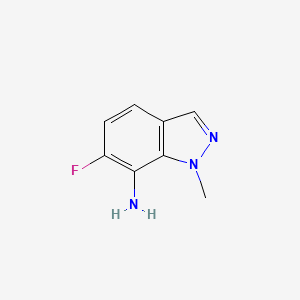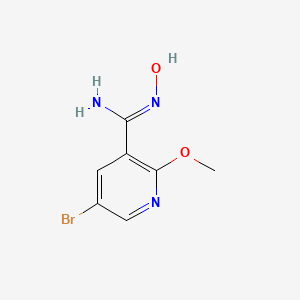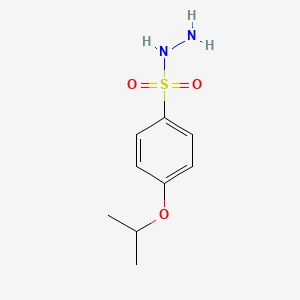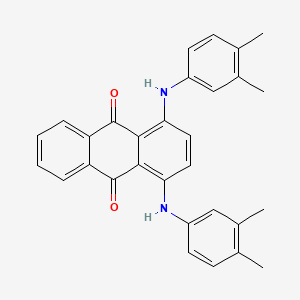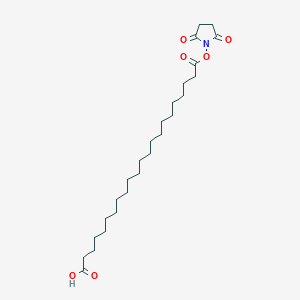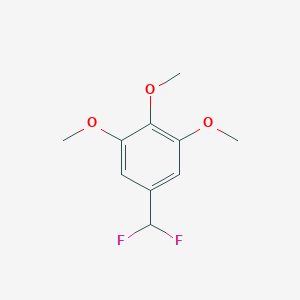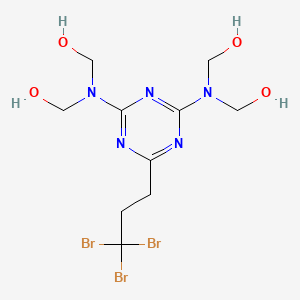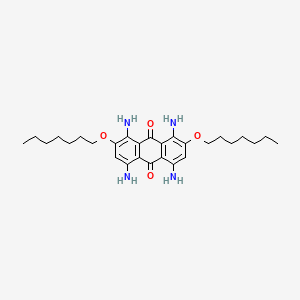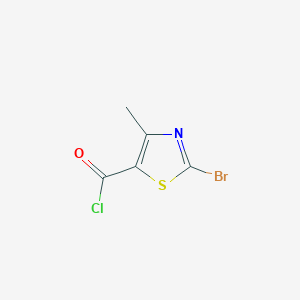
2-Bromo-4-methyl-thiazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methylthiazole-5-carbonylchloride is a chemical compound with the molecular formula C5H3BrClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylthiazole-5-carbonylchloride typically involves the bromination of 4-methylthiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of 2-Bromo-4-methylthiazole-5-carbonylchloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial when handling reactive intermediates like bromine and phosgene.
化学反应分析
Types of Reactions
2-Bromo-4-methylthiazole-5-carbonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to yield sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products
Substitution: Formation of 2-substituted-4-methylthiazole derivatives.
Reduction: Formation of 2-bromo-4-methylthiazole-5-aldehyde or 2-bromo-4-methylthiazole-5-alcohol.
Oxidation: Formation of 2-bromo-4-methylthiazole-5-sulfoxide or 2-bromo-4-methylthiazole-5-sulfone.
科学研究应用
2-Bromo-4-methylthiazole-5-carbonylchloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
作用机制
The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonylchloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.
2-Bromo-4-methylthiazole-5-alcohol: Contains an alcohol group instead of a carbonyl chloride group.
Uniqueness
2-Bromo-4-methylthiazole-5-carbonylchloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows for diverse chemical reactivity.
属性
分子式 |
C5H3BrClNOS |
|---|---|
分子量 |
240.51 g/mol |
IUPAC 名称 |
2-bromo-4-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C5H3BrClNOS/c1-2-3(4(7)9)10-5(6)8-2/h1H3 |
InChI 键 |
UOIJYENAKPNBKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)Br)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



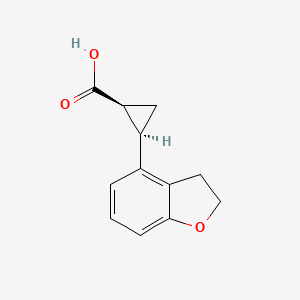
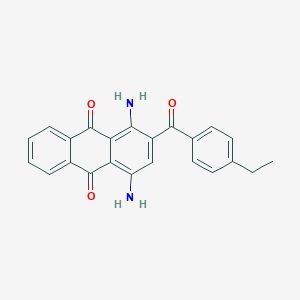
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

